Reduced Basicity (pKa) Drives Differential Protonation and Permeability
1-Acetylpiperazine exhibits a significantly reduced basicity compared to unsubstituted piperazine, with a measured pKa of 8.05 ± 0.02. This is a direct consequence of the electron-withdrawing acetyl group [1]. At physiological pH (7.5), this translates to a protonation state of 78.01%, compared to 98.48% for piperazine (pKa 9.67) and 97.55% for 1-methylpiperazine (pKa 9.16) [1]. This difference is critical for predicting solubility, logD, and passive membrane permeability in drug discovery.
| Evidence Dimension | pKa and % Protonation at pH 7.5 |
|---|---|
| Target Compound Data | pKa = 8.05 ± 0.02; Protonation = 78.01% |
| Comparator Or Baseline | Piperazine: pKa = 9.67 ± 0.05; Protonation = 98.48%. 1-Methylpiperazine: pKa = 9.16 ± 0.00; Protonation = 97.55%. |
| Quantified Difference | ΔpKa = -1.62 vs. piperazine; ΔProtonation = -20.47% vs. piperazine |
| Conditions | Experimental pKa determination; % protonation calculated at pH 7.5. |
Why This Matters
The 20% lower protonation state at physiological pH can translate to a substantial increase in lipophilicity and passive permeability, making 1-acetylpiperazine a preferred scaffold for CNS drug design.
- [1] PMC. pKa values of common substituted piperazines. Table 1. PMCID: PMC9361468. 2022. View Source
